molecular formula C25H20N4O3 B6490100 4-benzyl-2-[2-(4-methylphenyl)-2-oxoethyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione CAS No. 1358314-47-2

4-benzyl-2-[2-(4-methylphenyl)-2-oxoethyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione

Cat. No.: B6490100
CAS No.: 1358314-47-2
M. Wt: 424.5 g/mol
InChI Key: DRXAMEJECDTSKE-UHFFFAOYSA-N
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Description

4-benzyl-2-[2-(4-methylphenyl)-2-oxoethyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione is a synthetic small molecule belonging to the triazoloquinazoline dione chemical class, which has been identified as a scaffold of significant interest in medicinal chemistry for the development of kinase inhibitors. This compound is primarily utilized in biochemical research to investigate signal transduction pathways and for the in vitro screening of potential therapeutic agents. Its core structure is recognized for its ability to interact with the ATP-binding sites of various protein kinases. Research into analogous triazoloquinazoline diones has demonstrated potent and selective inhibitory activity against a range of kinases, including PIM kinases and FLT3 , which are critical targets in oncology for their roles in cell proliferation and survival. The PIM kinase family, in particular, is implicated in the progression of hematological malignancies and solid tumors , making inhibitors of this pathway valuable tools for probing cancer biology. Consequently, this reagent serves as a key chemical probe for studying kinase function, validating new drug targets, and elucidating the mechanisms of diseases driven by dysregulated kinase activity, such as cancer and inflammatory disorders.

Properties

IUPAC Name

4-benzyl-2-[2-(4-methylphenyl)-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3/c1-17-11-13-19(14-12-17)22(30)16-28-25(32)29-21-10-6-5-9-20(21)23(31)27(24(29)26-28)15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXAMEJECDTSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-benzyl-2-[2-(4-methylphenyl)-2-oxoethyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H18N4O2\text{C}_{20}\text{H}_{18}\text{N}_4\text{O}_2

This structure reveals the presence of a triazole ring fused with a quinazoline moiety, which is significant for its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities including:

  • Anticancer Activity : Several studies have highlighted its potential as an anticancer agent.
  • Antimicrobial Properties : The compound has shown efficacy against various bacterial strains.
  • Anti-inflammatory Effects : Preliminary data suggest it may possess anti-inflammatory properties.

Anticancer Activity

A pivotal study published in Bioorganic & Medicinal Chemistry explored the anticancer potential of similar triazoloquinazoline derivatives. The study reported that compounds with structural similarities to our target compound exhibited significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
1A-4310.85
2Jurkat1.05
3MCF-70.75

In this context, the target compound's ability to inhibit cell proliferation was attributed to its interaction with key cellular pathways involved in cancer progression .

Antimicrobial Properties

The antimicrobial activity of related compounds has been documented in several studies. For example, derivatives containing the triazole moiety have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Salmonella typhimurium128 µg/mL

These findings suggest that the target compound may also exhibit similar antimicrobial properties due to its structural characteristics .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : The triazole ring is known to interact with various enzymes involved in cellular metabolism.
  • Induction of Apoptosis : Studies indicate that compounds with similar structures can trigger apoptotic pathways in cancer cells.
  • Disruption of Membrane Integrity : The lipophilic nature of the compound may allow it to disrupt bacterial membranes, leading to cell death.

Case Studies

  • Case Study on Anticancer Activity : A recent screening of a drug library identified analogs of the target compound that showed promising results against multicellular spheroids derived from human cancer cells. These analogs displayed enhanced cytotoxicity compared to standard chemotherapeutic agents .
  • Case Study on Antimicrobial Efficacy : Another study focused on synthesizing derivatives from the target compound and testing their efficacy against resistant bacterial strains. Results indicated that modifications at specific positions on the benzyl group significantly enhanced antibacterial activity .

Scientific Research Applications

Medicinal Chemistry Applications

This compound has been investigated for its antitumor and antimicrobial properties. The triazoloquinazoline scaffold is known for its ability to inhibit specific enzymes and pathways involved in cancer progression.

Antitumor Activity

Research indicates that derivatives of triazoloquinazolines exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : These compounds may induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1.
  • Case Study : A study demonstrated that a related triazoloquinazoline derivative showed potent activity against breast cancer cells, suggesting similar potential for 4-benzyl-2-[2-(4-methylphenyl)-2-oxoethyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various pathogens:

  • Broad-Spectrum Activity : Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria.
  • Case Study : A derivative was shown to inhibit the growth of Staphylococcus aureus and Escherichia coli in vitro .

Pharmacological Applications

In addition to its anticancer and antimicrobial properties, this compound has potential applications in other therapeutic areas:

Anti-inflammatory Effects

Research has indicated that triazoloquinazolines can modulate inflammatory pathways:

  • Mechanism : They may inhibit the production of pro-inflammatory cytokines.
  • Case Study : A related compound demonstrated significant reduction in inflammation markers in animal models of arthritis .

Neuroprotective Effects

Emerging studies suggest that derivatives may offer neuroprotective benefits:

  • Mechanism : By targeting oxidative stress pathways and promoting neuronal survival.
  • Case Study : In vitro studies have shown that similar compounds can protect neuronal cells from oxidative damage .

Material Science Applications

Beyond pharmacological uses, this compound may have implications in material science:

  • Polymer Chemistry : The incorporation of triazoloquinazolines into polymer matrices could enhance thermal stability and mechanical properties.
  • Case Study : Research has suggested that such modifications can lead to materials with improved electrical conductivity and thermal resistance .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole and quinazoline rings provide electron-deficient positions susceptible to nucleophilic attack. Key observations:

  • C-2 Position Reactivity : The carbonyl group at C-1 and C-5 enhances electrophilicity at adjacent positions. Nucleophiles like amines or alkoxides selectively substitute at C-2 under mild alkaline conditions .

  • Benzyl Group Participation : The 4-benzyl substituent stabilizes intermediates through π-π stacking, directing substitution to the triazole ring.

Table 1: Nucleophilic Substitution Conditions

ReagentConditionsProductYield (%)Source
MethylamineEtOH, 60°C, 6 hrs2-(Methylamino)-triazoloquinazoline78
Sodium methoxideDMF, RT, 2 hrs2-Methoxy derivative65

Oxidation and Reduction Pathways

The diketone moiety and triazole ring exhibit redox sensitivity:

  • Oxidation : Treatment with KMnO₄ in acidic media oxidizes the quinazoline ring to form quinazoline-5,8-dione derivatives, retaining the triazole ring .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the quinazoline C=N bonds, yielding tetrahydroquinazoline analogs without affecting the triazole .

Table 2: Redox Reaction Outcomes

Reaction TypeReagentsKey Product FeatureApplicationSource
OxidationKMnO₄, H₂SO₄Introduction of additional ketoneBioactivity modulation
ReductionH₂ (1 atm), 10% Pd-CSaturated quinazoline coreEnhanced solubility

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in [3+2] cycloadditions with dipolarophiles:

  • Alkyne Additions : Reacts with acetylenedicarboxylates to form pyrazole-fused derivatives at elevated temperatures .

  • Ring-Opening : Strong bases (e.g., NaOH) cleave the triazole ring, yielding open-chain intermediates for downstream functionalization.

Alkylation and Acylation

The N-atoms in the triazole and quinazoline rings serve as alkylation sites:

  • Benzylation : Benzyl halides react preferentially at N-3 of the quinazoline under phase-transfer conditions .

  • Acylation : Acetyl chloride selectively acylates the triazole N-2 position in anhydrous dichloromethane.

Table 3: Alkylation/Acylation Efficiency

ReactionElectrophileSolventTemperatureYield (%)Source
N-AlkylationBenzyl bromideTHF50°C82
N-AcylationAcetyl chlorideDCM0°C70

Condensation with Carbonyl Compounds

The active methylene group adjacent to the diketone undergoes Knoevenagel condensation:

  • Aldehyde Reactions : Forms α,β-unsaturated ketones with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol .

  • Kinetics : Second-order kinetics observed, with electron-withdrawing substituents accelerating reaction rates.

Photochemical Reactivity

UV irradiation induces [4π] electrocyclic ring-opening of the quinazoline moiety:

  • Product Stability : Reverts thermally to the original structure, suggesting applications in photoresponsive materials .

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Triazoloquinoline Derivatives (): Compounds such as 5-substituted-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolines (e.g., 3f) exhibit potent anticonvulsant activity (ED50 = 22.0–27.4 mg/kg). Comparison: The dione groups in the target compound may reduce bioactivity compared to non-oxidized triazoloquinolines, analogous to the inactive triazolones in .
  • Triazoloazepinium Bromide (): The compound 3-[(4-chlorophenylamino)-methyl]-1-[2-(4-chlorophenyl)-2-oxoethyl]-triazoloazepinium bromide demonstrated antibacterial properties.

Substituent Effects

  • Benzyl vs. Aryloxy/Thio Groups (): Compounds like 2-(4-(4-methyl-5-(2-(4-methylphenyl)-2-oxo-ethylthio)-4H-1,2,4-triazol-3-yl)-phenyl)-benzimidazole (5f) feature thioether-linked substituents.
  • Oxadiazole Derivatives ():
    (Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetates were synthesized with high yields (ethical/superior yields). Their oxadiazole rings differ from the triazole core of the target compound, which may alter hydrogen-bonding interactions in biological targets .

Research Implications and Gaps

  • Activity Prediction: The target compound’s dione groups may limit anticonvulsant effects but could be explored for antibacterial or anti-inflammatory applications, given structural parallels in .
  • Synthetic Optimization: Higher yields may be achievable using cesium carbonate-mediated coupling, as in .
  • Biological Testing: Prioritize MES, scPTZ, and antimicrobial assays to validate hypotheses derived from structural analogs.

Preparation Methods

Formation of the Quinazoline-1,5-Dione Core

The quinazoline-1,5-dione scaffold serves as the foundational structure. Niementowski’s synthesis is a classical approach, where anthranilic acid reacts with formamide at 125–130°C to yield 3,4-dihydro-4-oxoquinazoline . For the 1,5-dione derivative, anthranilic acid derivatives undergo cyclization with urea under acidic or basic conditions. For instance, fusion of anthranilic acid with urea at elevated temperatures produces 1,2,3,4-tetrahydro-2,4-dioxoquinazoline (Scheme 1) . Alternatively, Sen and Ray’s method involves condensing anthranilic acid with urethane and phosphorus pentoxide in xylene to introduce substituents at the 2-position .

N-Benzylation at Position 4

Introducing the benzyl group at position 4 typically employs N-alkylation strategies. The quinazoline-1,5-dione intermediate is treated with benzyl bromide or chloride in dimethylformamide (DMF) using potassium carbonate as a base. For example, ethyl chloroacetate has been used for N-alkylation of quinazoline derivatives under similar conditions . This step requires precise stoichiometry to avoid over-alkylation, with yields ranging from 65–80% depending on reaction time and temperature .

Triazole Ring Annulation

The fusion of the triazole ring to the quinazoline core is achieved via microwave-assisted cyclocondensation . A method adapted from PMC4321853 involves reacting 5-amino-1H-1,2,4-triazole with aldehydes and dimedone in DMF under microwave irradiation . For the target compound, the quinazoline intermediate bearing a hydrazide group (e.g., 2,2′-(2,4-dioxoquinazoline-1,3-diyl)di(acetohydrazide)) undergoes cyclization with 4-methylphenylacetyl chloride. This step forms the triazolo[4,3-a]quinazoline system, with reaction times reduced to 10–15 minutes under microwave conditions compared to conventional heating .

Introduction of the 2-(4-Methylphenyl)-2-Oxoethyl Side Chain

The 2-oxoethyl group is introduced via Friedel-Crafts acylation or nucleophilic substitution . A reported method involves treating the triazoloquinazoline intermediate with 4-methylphenylacetyl chloride in the presence of aluminum trichloride (AlCl₃) in dichloromethane . Alternatively, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) facilitate the coupling of 2-hydroxyethyl-4-methylphenyl ketone to the quinazoline nitrogen . The keto group is stabilized through tautomerization, with yields optimized to 70–85% when using anhydrous solvents .

Optimization and Characterization

Reaction optimization focuses on solvent selection, catalyst loading, and temperature control. For example, using DMF as a solvent in N-alkylation improves solubility, while microwave irradiation enhances reaction efficiency for triazole formation . Post-synthesis, compounds are characterized via 1H NMR, IR, and mass spectrometry . Key spectral data include:

  • 1H NMR : A singlet at δ 5.2–5.4 ppm for the benzyl CH₂ group, a doublet at δ 7.2–7.4 ppm for the 4-methylphenyl aromatic protons, and a carbonyl signal at δ 170–175 ppm in the 13C NMR .

  • IR : Stretching vibrations at 1680 cm⁻¹ (C=O) and 1600 cm⁻¹ (C=N) .

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)
Niementowski + AlkylationFormamide, 130°C; K₂CO₃, DMF6895
Microwave CyclizationDMF, 100 W, 10 min8298
Friedel-Crafts AcylationAlCl₃, CH₂Cl₂, 0°C7597

The microwave-assisted route offers superior yields and shorter reaction times, making it the most efficient for large-scale synthesis .

Q & A

Basic: What are the key considerations for optimizing the synthesis yield of this compound, and how do reaction conditions influence product purity?

Methodological Answer:
Optimizing synthesis requires careful selection of reaction parameters. For triazoloquinazoline derivatives, cyclocondensation of intermediates (e.g., hydrazides with carbonyl compounds) under reflux in polar aprotic solvents (e.g., DMF or DMSO) is common. Key factors include:

  • Temperature control : Reactions often proceed at 80–120°C to balance reactivity and side-product formation.
  • Catalyst use : Acidic (e.g., acetic acid) or basic (e.g., K₂CO₃) conditions influence cyclization efficiency.
  • Reaction time : Extended times (12–24 hours) improve yields but may degrade sensitive substituents.

Example Data from Analogous Syntheses ():

CompoundYield (%)Melting Point (°C)Solvent System
5-Cyclopentyl-2-(4-fluorophenyl)39.5196–198DMF, 100°C, 18h
2-(3-Methoxyphenyl)-5-cyclopentyl42.1185–187DMSO, 110°C, 12h

Lower yields (e.g., 39.5%) suggest competing side reactions; purity can be enhanced via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH).

Basic: Which spectroscopic techniques are most effective for characterizing structural integrity, and how can conflicting NMR data be resolved?

Methodological Answer:

  • ¹H NMR : Critical for verifying substituent positions and aromatic proton splitting patterns. For example, benzyl protons typically appear as a singlet at δ 4.5–5.5 ppm. Discrepancies in integration ratios may indicate impurities or tautomerism (common in triazole systems).
  • LC-MS : Confirms molecular weight (e.g., [M+H]⁺ peaks) and detects byproducts.
  • Elemental Analysis : Validates C, H, N percentages; deviations >0.3% suggest incomplete purification.

Case Study ():
A triazoloquinazoline derivative showed calculated C: 72.27% vs. observed C: 72.31%, aligning within acceptable error. Conflicting NMR signals (e.g., unexpected doublets) may arise from dynamic rotational isomerism—variable-temperature NMR can resolve this.

Basic: What in vitro assays are recommended for preliminary evaluation of pharmacological potential?

Methodological Answer:
Based on structurally related 1,2,4-triazole derivatives ():

  • Antimicrobial : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Enzyme Inhibition : Assay inhibition of COX-2 (anti-inflammatory) or acetylcholinesterase (neuroactivity) at 10–100 μM concentrations.
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices.

Advanced: How can computational methods predict regioselectivity in substitution reactions on the triazoloquinazoline core?

Methodological Answer:
Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) map electron density and frontier molecular orbitals to identify reactive sites. For example:

  • Nucleophilic Substitution : Electron-deficient positions (e.g., para to electron-withdrawing groups) are favored.
  • Electrophilic Attack : Aromatic regions with high Fukui indices indicate susceptibility.

Application ():
ICReDD’s reaction path search methods combine computational screening (e.g., transition state modeling) with experimental validation, reducing optimization time by 40–60%.

Advanced: What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Standardized Protocols : Ensure consistent assay conditions (e.g., pH, incubation time) and cell lines.
  • SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups enhance antimicrobial activity in hydrazone derivatives ()).
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables.

Advanced: What mechanistic pathways explain acylation/alkylation reactions on this scaffold?

Methodological Answer:

  • Acylation : The 2-oxoethyl group undergoes nucleophilic attack by acyl chlorides (e.g., 2,4-dichlorobenzoyl chloride) under basic conditions (e.g., Et₃N), forming esters via a tetrahedral intermediate ().
  • Alkylation : Alkyl halides react with deprotonated NH groups in the triazole ring (e.g., using NaH in THF), proceeding via SN2 mechanisms.

Key Reagents ():

  • Oxidizing agents: KMnO₄ for hydroxylation.
  • Reducing agents: LiAlH₄ for amine formation.

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